(5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-ETHYL-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound with a unique structure that includes an indole ring, a thiazolidinone ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ETHYL-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolidinone ring through cyclization reactions. Key reagents include ethyl iodide, dimethylformamide, and sulfur-containing compounds. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its unique structure may confer activity against specific biological pathways, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound’s properties are leveraged for the development of advanced materials. Its stability and reactivity make it suitable for applications in material science, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-ETHYL-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share some structural similarities with the indole ring system and are used in the production of dyes and herbicides.
Bromomethyl methyl ether: This compound, while structurally different, shares reactivity characteristics with the thiazolidinone ring system.
Uniqueness
The uniqueness of (5Z)-3-ETHYL-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of an indole ring and a thiazolidinone ring, which imparts distinct chemical and biological properties. This dual-ring system is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C25H26N2OS2 |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenylindol-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N2OS2/c1-5-26-20-13-12-18(17-10-8-7-9-11-17)16-19(20)25(3,4)22(26)15-14-21-23(28)27(6-2)24(29)30-21/h7-16H,5-6H2,1-4H3/b21-14-,22-15- |
InChI Key |
ONZWGFGYRTWEHO-HHQODBOJSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)C3=CC=CC=C3)C(/C1=C/C=C\4/C(=O)N(C(=S)S4)CC)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=CC=CC=C3)C(C1=CC=C4C(=O)N(C(=S)S4)CC)(C)C |
Origin of Product |
United States |
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